molecular formula C8H8F2O B1451824 (S)-1-(3,5-difluorophenyl)ethanol CAS No. 692732-03-9

(S)-1-(3,5-difluorophenyl)ethanol

Cat. No. B1451824
CAS RN: 692732-03-9
M. Wt: 158.14 g/mol
InChI Key: UEGDJZYKJPZJAA-YFKPBYRVSA-N
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Description

“(S)-1-(3,5-difluorophenyl)ethanol” is a chemical compound with the molecular formula C8H8F2O . It is used in various scientific and industrial applications .


Synthesis Analysis

“this compound” can be synthesized through various methods, such as asymmetric reduction of 3,5-difluorophenylacetone using baker’s yeast, catalytic hydrogenation of 3,5-difluorophenylacetone with a Ruthenium catalyst, and reduction of the corresponding ketone using chiral reducing agents such as borane or lithium aluminium hydride.


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorophenyl group attached to an ethanol group . The InChI code for this compound is 1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m0/s1 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 158.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 158.05432120 g/mol . The topological polar surface area is 20.2 Ų . It has a heavy atom count of 11 .

Scientific Research Applications

Ethanol as a Renewable Energy Source

Ethanol, a prominent biofuel, has been identified as a key alternative energy source to fossil fuels. Research has highlighted the bioconversion of lignocellulosic materials, such as Parthenium hysterophorus, into ethanol, offering a sustainable pathway to produce biofuel. This process involves hydrolysis, saccharification, and fermentation, aiming to optimize ethanol yield from abundant and renewable resources (G. Swati et al., 2013).

Ethanol-Gasoline Blends in Internal Combustion Engines

The blending of ethanol with gasoline has been studied for its potential to reduce exhaust emissions and improve engine performance under various operating conditions. Research indicates that ethanol-gasoline blends can offer significant benefits over methanol-gasoline blends, especially at lower engine speeds, by reducing emissions and enhancing engine power and torque output (A. A. Yusuf & F. Inambao, 2018).

Bio-Ethanol for Hydrogen Production

The reforming of bio-ethanol into hydrogen presents a promising method for sustainable hydrogen production, crucial for renewable energy applications. Catalysts, particularly Rh and Ni, play vital roles in the ethanol steam reforming process, influencing hydrogen yield and long-term catalyst stability. This approach highlights the potential of bio-ethanol in fuel cell applications (M. Ni, D. Leung, & M. Leung, 2007).

Ethanol in Traditional Chinese Medicine Extraction

Ethanol serves as a critical solvent in the extraction of bioactive components, such as flavonoids and phenolic compounds, from traditional Chinese medicine. The optimization of ethanol concentration, temperature, and extraction time is essential for maximizing the yield of these therapeutic compounds, highlighting ethanol's role in medicinal plant research and pharmaceutical applications (Y. Tai et al., 2020).

Ethanol-Modified Electrodes in Fuel Cell Applications

Research into Zeolite Modified Electrodes (ZMEs) for Direct Alcohol Fuel Cells (DAFCs) underscores ethanol's relevance in clean energy production. ZMEs, when used in DAFCs, facilitate the electro-oxidation of ethanol, offering a low-cost and effective method for fuel upgrading and addressing the global energy crisis (B. Daas & Susanta Ghosh, 2016).

properties

IUPAC Name

(1S)-1-(3,5-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGDJZYKJPZJAA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a colorless stirred solution of 3′,5′-difluoroacetophenone (50.00 g, 320.24 mmol) in methanol (320 mL), sodium borohydride (3.41 g, 86.47 mmol, 0.27 eq) was added portion wise over 20 minutes at room temperature under inert atmosphere (Ar). Then the reaction mixture was stirred for 45 min at room temperature and then quenched carefully by the addition of a saturated aqueous ammonium chloride solution (150 mL). The extraction was carried out with ethyl acetate (2×200 mL). The combined organic layers were washed with brine (200 mL), dried over anhydrous Na2SO4 and filtered. The solvent was removed in vacuo to give the title compound (50.29 g, 99%) as a colorless oil. The alcohol was used as such in the subsequent step.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

To a solution of 3,5-difluorobenzaldehyde (3.00 g, 21.1 mmol) in THF (30 mL) at 0-5° C. was added methylmagnesium bromide in THF (3.0 M; 8.44 mL, 25.3 mmol) dropwise. The mixture was stirred at 0-5° C. for 1 h, quenched with brine, and then extracted with EtOAc (2 times). The combined organic phases were washed with water and brine, dried over Na2SO4, and concentrated under reduced pressure to give the sub-title compound as a colorless oil (3.02 g, 90.4%). 1H NMR (300 MHz, CDCl3) δ 6.89 (m, 2H), 6.69 (m, 1H), 4.88 (q, J=6.3 Hz, 1H), 1.47 (d, J=6.3 Hz, 3H) ppm.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
8.44 mL
Type
solvent
Reaction Step One
Yield
90.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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